4-(2,2-Difluoroethyl)piperidine hydrochloride
Overview
Description
4-(2,2-Difluoroethyl)piperidine hydrochloride is a chemical compound with the molecular formula C7H14ClF2N and a molecular weight of 185.64 g/mol . It is a piperidine derivative, characterized by the presence of a difluoroethyl group attached to the piperidine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethyl)piperidine hydrochloride typically involves the reaction of piperidine with 2,2-difluoroethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions, and the product is isolated as a hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidone derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding piperidine derivative without the difluoroethyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or lithium diisopropylamide (LDA) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of various substituted piperidine derivatives.
Oxidation: Formation of piperidone derivatives.
Reduction: Formation of reduced piperidine derivatives.
Scientific Research Applications
4-(2,2-Difluoroethyl)piperidine hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and receptor binding.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluoroethyl)piperidine hydrochloride
- 4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid hydrochloride
- 4,4-Difluoropiperidine hydrochloride
Uniqueness
4-(2,2-Difluoroethyl)piperidine hydrochloride is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-(2,2-difluoroethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c8-7(9)5-6-1-3-10-4-2-6;/h6-7,10H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLZEUNNPKKZDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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